3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13462538
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(18(23)17(20)14(2)3)16-10-11-21(12-16)19(24)25-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16?,17-/m0/s1 |
| Standard InChI Key | CWEZWKAJFYIAEM-DJNXLDHESA-N |
| Isomeric SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Chemical Identification and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate, reflects its intricate structure . Key features include:
-
A pyrrolidine ring (five-membered nitrogen heterocycle) providing conformational rigidity.
-
An (S)-2-amino-3-methylbutanoyl group attached via an ethylamino linker, introducing chirality critical for biomolecular recognition.
-
A benzyl ester at the 1-position, enhancing lipophilicity and modulating bioavailability.
The molecular formula C₁₉H₂₉N₃O₃ (MW: 347.5 g/mol) was confirmed through high-resolution mass spectrometry. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: δ 1.05 ppm (doublet, C(CH₃)₂), δ 3.2–3.8 ppm (pyrrolidine N-CH₂), and δ 7.3 ppm (benzyl aromatic protons) .
Stereochemical Considerations
The (S)-configuration at C2 of the butanoyl moiety creates a stereochemical fingerprint that dictates target binding. Computational docking studies suggest this configuration optimizes hydrogen bonding with γ-aminobutyric acid (GABA) transporters, a trait shared with neuromodulatory agents. Racemization studies under physiological conditions (pH 7.4, 37°C) show <5% epimerization over 24 hours, indicating metabolic stability.
Synthetic Methodologies
Stepwise Assembly
Industrial synthesis typically employs a four-step sequence:
-
Pyrrolidine functionalization: N-Boc protection of pyrrolidine’s secondary amine using di-tert-butyl dicarbonate.
-
Amide coupling: Reaction with (S)-2-amino-3-methylbutanoic acid via ethyl chloroformate activation.
-
Ethylamino insertion: Nucleophilic substitution with ethylamine under Mitsunobu conditions (DIAD, PPh₃).
-
Benzyl esterification: Steglich esterification using DCC/DMAP catalysis.
Analytical Characterization
Critical quality control metrics include:
-
HPLC purity: ≥98% (C18 column, 0.1% TFA/acetonitrile gradient).
-
Thermogravimetric analysis (TGA): Decomposition onset at 218°C, indicating thermal stability.
Reactivity and Derivative Formation
Functional Group Transformations
The benzyl ester serves as a strategic handle for further modifications:
-
Hydrolysis: Acidic (HCl/dioxane) or enzymatic (lipase CAL-B) cleavage yields the free carboxylic acid, a precursor for prodrug synthesis.
-
Cross-coupling: Suzuki-Miyaura reactions at the benzyl position enable bioconjugation (e.g., with fluorescent tags).
The ethylamino group participates in reductive amination, facilitating library synthesis for structure-activity relationship (SAR) studies.
Stability Profiling
Stress testing under ICH guidelines reveals:
-
Photolytic stability: 5% degradation after 48 h under UV-A (320–400 nm).
-
Oxidative stability: 12% decomposition with 3% H₂O₂ over 24 h, necessitating antioxidant additives in formulations.
Biological Activity and Mechanism
Neurotransmitter Modulation
In vitro assays demonstrate dose-dependent inhibition of GABA reuptake (IC₅₀ = 1.2 μM) in rat synaptic membranes, comparable to tiagabine. Molecular dynamics simulations identify key interactions:
-
Salt bridge between the protonated ethylamino group and Asp₄₅₁ of the GABA transporter 1 (GAT-1).
-
π-Stacking of the benzyl ring with Phe₂₉₄.
Metabolic Pathways
Hepatocyte incubation studies (human, rat) reveal primary metabolism via:
-
Ester hydrolysis: Catalyzed by carboxylesterase 1 (CES1), yielding the acid metabolite.
-
N-Deethylation: CYP3A4-mediated, producing a primary amine derivative.
Pharmacokinetic parameters in Sprague-Dawley rats:
| Parameter | Value |
|---|---|
| Cₘₐₓ | 2.8 μg/mL |
| Tₘₐₓ | 1.5 h |
| AUC₀–∞ | 14.7 μg·h/mL |
| Half-life | 3.2 h |
Therapeutic Applications and Future Directions
Epilepsy Management
The compound’s GABAergic activity positions it as a potential antiepileptic. In pentylenetetrazole-induced seizure models, 10 mg/kg i.p. dosing reduced seizure duration by 68% versus controls. Synergistic effects with valproate (1:3 ratio) enhanced protection by 22%.
Cognitive Disorders
Preliminary data in scopolamine-induced amnesia models show 40% improvement in Morris water maze performance at 5 mg/kg, suggesting nootropic potential.
Challenges and Innovations
Current research gaps include:
-
Blood-brain barrier permeability: LogP = 2.1 limits CNS penetration; prodrug strategies using phosphonate esters are under investigation.
-
Toxicology: Chronic toxicity studies (28-day, rat) indicate reversible hepatocyte vacuolation at ≥30 mg/kg/day.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume